1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one
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Overview
Description
1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one is a chemical compound known for its significant applications in medicinal chemistry, particularly in cancer treatment. This compound is a derivative of nitrogen mustard, a class of compounds known for their alkylating properties, which can interfere with DNA replication in cancer cells .
Preparation Methods
The synthesis of 1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one typically involves the reaction of 3-aminoacetophenone with 2-chloroethyl chloroformate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with another equivalent of 2-chloroethyl chloroformate to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into different reduced forms, which may have distinct properties and applications.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes, particularly DNA replication and repair.
Medicine: It is a key component in the development of chemotherapeutic agents for cancer treatment.
Industry: The compound is used in the production of various pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The primary mechanism of action of 1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one involves the alkylation of DNA. The compound forms covalent bonds with the guanine bases in DNA, leading to cross-linking of the DNA strands. This cross-linking prevents the DNA from uncoiling and separating, which is essential for DNA replication and cell division. As a result, the compound effectively inhibits the proliferation of rapidly dividing cancer cells .
Comparison with Similar Compounds
1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one is unique compared to other nitrogen mustard derivatives due to its specific structure and reactivity. Similar compounds include:
Properties
Molecular Formula |
C12H15Cl2NO |
---|---|
Molecular Weight |
260.16 g/mol |
IUPAC Name |
1-[3-[bis(2-chloroethyl)amino]phenyl]ethanone |
InChI |
InChI=1S/C12H15Cl2NO/c1-10(16)11-3-2-4-12(9-11)15(7-5-13)8-6-14/h2-4,9H,5-8H2,1H3 |
InChI Key |
UWWIVSDHJKBHQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CCCl)CCCl |
Origin of Product |
United States |
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